Cas no 19410-02-7 (5H-Benzo[4,5]cyclohepta[1,2-b]pyridine,5-[[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]oxy]-)

5H-Benzo[4,5]cyclohepta[1,2-b]pyridine,5-[[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]oxy]- structure
19410-02-7 structure
Product Name:5H-Benzo[4,5]cyclohepta[1,2-b]pyridine,5-[[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]oxy]-
CAS No:19410-02-7
MF:C22H24N2O
MW:332.438765525818
CID:167064
PubChem ID:65693
Update Time:2025-04-19

5H-Benzo[4,5]cyclohepta[1,2-b]pyridine,5-[[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]oxy]- Chemical and Physical Properties

Names and Identifiers

    • 5H-Benzo[4,5]cyclohepta[1,2-b]pyridine,5-[[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]oxy]-
    • 11-[[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-11H-benzo[1,2]cyclohepta[3,4-b]pyridine
    • Tropirine
    • 3alpha-((1-Aza-5H-dibenzo(a,d)cycloheoten-5-yl)oxy)tropan
    • 3alpha-((5H-Benzo(4,5)cyclohepta(1,2-b)pyridyl)-5-oxy)tropane
    • 3alpha-((5H-Benzo(4.5)cyclohepta(1,2-b)pyridyl)-5-oxytropane
    • 5-(3-alpha-Tropanyloxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine
    • 5H-Benzo(4,5)cyclohepta(1,2
    • BRN 1498977
    • Tropirina
    • Tropirina [INN-Spanish]
    • Tropirine [INN]
    • Tropirinum
    • Tropirinum [INN-Latin]
    • UNII-HQI5U1E83E
    • (1R,5S)-3α-[(5H-Benzo[4,5]cyclohepta[1,2-b]pyridin-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
    • DTXSID701043199
    • BS 7723 FREE BASE
    • 19410-02-7
    • CHEMBL2105602
    • BS-7723 FREE BASE
    • 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 5-(3-alpha-tropanyloxy)-
    • Q27280056
    • 3.ALPHA.-((5H-BENZO(4,5)CYCLOHEPTA(1,2-B)PYRIDYL)-5-OXY)TROPANE
    • HQI5U1E83E
    • (+/-)-3.ALPHA.-((5H-BENZO(4,5)CYCLOHEPTA(1,2-B)PYRIDYL)-5-OXY)TROPANE
    • 2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene
    • BS 7723 [AS MALEATE]
    • 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 5-((8-methyl-8-azabicyclo(3.2.1)oct-3-yl)oxy)-, endo-
    • Inchi: 1S/C22H24N2O/c1-24-16-9-10-17(24)14-18(13-16)25-22-19-6-3-2-5-15(19)8-11-21-20(22)7-4-12-23-21/h2-8,11-12,16-18,22H,9-10,13-14H2,1H3/t16-,17+,18?,22?
    • InChI Key: DPNODNPIXASWQY-RPIYSHSISA-N
    • SMILES: O(C1C2=CC=CN=C2C=CC2C=CC=CC1=2)C1C[C@@H]2CC[C@H](C1)N2C

Computed Properties

  • Exact Mass: 332.188863393g/mol
  • Monoisotopic Mass: 332.188863393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 25.4Ų
Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.